N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenylbutan and phenylpyridazin groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps like recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine carboxamides.
This compound: is unique due to its specific substitution pattern and the presence of both phenylbutan and phenylpyridazin groups.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H30N4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30N4O/c1-20(12-13-21-8-4-2-5-9-21)27-26(31)23-16-18-30(19-17-23)25-15-14-24(28-29-25)22-10-6-3-7-11-22/h2-11,14-15,20,23H,12-13,16-19H2,1H3,(H,27,31) |
InChI Key |
FSBRTWQMUAQXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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